molecular formula C12H15NO3 B13321494 (R)-4-Methoxy-3-(pyrrolidin-2-yl)benzoic acid

(R)-4-Methoxy-3-(pyrrolidin-2-yl)benzoic acid

Cat. No.: B13321494
M. Wt: 221.25 g/mol
InChI Key: AAEBMJBEJVNKKB-SNVBAGLBSA-N
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Description

®-4-Methoxy-3-(pyrrolidin-2-yl)benzoic acid is a compound that features a methoxy group, a pyrrolidine ring, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Methoxy-3-(pyrrolidin-2-yl)benzoic acid typically involves the construction of the pyrrolidine ring followed by its attachment to the benzoic acid moiety. One common method includes the use of microwave-assisted organic synthesis (MAOS) to enhance synthetic efficiency . Another approach involves the selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via ring contraction and deformylative functionalization of piperidine derivatives .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

®-4-Methoxy-3-(pyrrolidin-2-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions include pyrrolidin-2-ones, substituted benzoic acids, and various derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, ®-4-Methoxy-3-(pyrrolidin-2-yl)benzoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study the effects of pyrrolidine-containing molecules on biological systems. It serves as a model compound for investigating the interactions between small molecules and biological targets.

Medicine

In medicinal chemistry, ®-4-Methoxy-3-(pyrrolidin-2-yl)benzoic acid is explored for its potential therapeutic applications. Compounds containing pyrrolidine rings have been shown to exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Industry

In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-4-Methoxy-3-(pyrrolidin-2-yl)benzoic acid is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. The presence of the methoxy group and the pyrrolidine ring in the same molecule provides a distinct advantage in exploring new synthetic and therapeutic applications.

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

4-methoxy-3-[(2R)-pyrrolidin-2-yl]benzoic acid

InChI

InChI=1S/C12H15NO3/c1-16-11-5-4-8(12(14)15)7-9(11)10-3-2-6-13-10/h4-5,7,10,13H,2-3,6H2,1H3,(H,14,15)/t10-/m1/s1

InChI Key

AAEBMJBEJVNKKB-SNVBAGLBSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)O)[C@H]2CCCN2

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)C2CCCN2

Origin of Product

United States

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